molecular formula C17H24N2O4S2 B8027717 Biotin tosylate

Biotin tosylate

Cat. No.: B8027717
M. Wt: 384.5 g/mol
InChI Key: UDUANLIDXRGFFO-JYJNAYRXSA-N
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Description

Biotin tosylate is a derivative of biotin, a water-soluble B-vitamin also known as vitamin H or vitamin B7. Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is used in biochemical applications, particularly in protein labeling and modification due to its ability to form stable covalent bonds with proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin tosylate can be synthesized through the reaction of biotin with tosyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving biotin in a suitable solvent, adding tosyl chloride, and then adding pyridine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Biotin tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The tosylate group can be reduced to a hydroxyl group under specific conditions.

    Oxidation Reactions: this compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are biotin derivatives with different functional groups replacing the tosylate group.

    Reduction Reactions: The major product is biotin with a hydroxyl group in place of the tosylate group.

    Oxidation Reactions: The products vary depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

Biotin tosylate has numerous applications in scientific research:

    Chemistry: Used in the synthesis of biotinylated compounds for various chemical analyses.

    Biology: Employed in protein labeling and modification, enabling the study of protein interactions and functions.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of biotinylated drugs.

    Industry: Applied in the production of biotinylated enzymes and other biotechnological products.

Mechanism of Action

Biotin tosylate exerts its effects primarily through the covalent modification of proteins. The tosylate group reacts with nucleophilic residues on proteins, such as lysine or cysteine, forming stable covalent bonds. This modification can alter the protein’s function, localization, or interactions, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for protein labeling.

    Biotinyl-3,6-dioxaoctanediamine: A biotin derivative with a flexible linker for protein modification.

    Biotinyl-4-aminobenzoic acid: A biotin derivative used in various biochemical applications.

Uniqueness of Biotin Tosylate

This compound is unique due to its tosylate group, which provides a highly reactive site for covalent modification of proteins. This reactivity makes it particularly useful for site-specific labeling and modification of proteins in complex biological systems .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)/t14-,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUANLIDXRGFFO-JYJNAYRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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